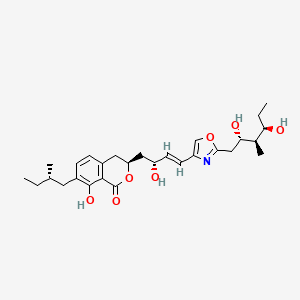
PF-68742
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PF-68742 is a novel Entry Inhibitor of both CCR5- and CXCR4-Tropic Strains of Human Immunodeficiency Virus Type 1 (HIV-1), Targeting a Novel Site on gp41.
Applications De Recherche Scientifique
HIV-1 Inhibition
PF-68742, a low-molecular-weight human immunodeficiency virus type 1 (HIV-1) inhibitor, has been identified as a potential agent against HIV-1. This compound demonstrates potency against both R5 and X4 isolates in cell-cell fusion and antiviral assays. PF-68742 targets a novel site on gp41, the envelope glycoprotein of HIV-1, thus distinguishing it from other gp120 antagonists and coreceptor binders. Its specific mechanism of action is linked to blocking HIV-1 envelope glycoprotein (Env)-mediated fusion, offering a novel approach for HIV-1 therapies and insights into Env-mediated fusion models (Murray et al., 2010).
Plasma Focus Research
The paper by Soto (2005) discusses plasma focus (PF) research, which is a different scientific area unrelated to PF-68742, but shares the PF abbreviation. This paper provides insights into PF devices' contributions in plasma research and applications in non-destructive tests, substance detection, and material sciences (Soto, 2005).
Propriétés
Nom du produit |
PF-68742 |
|---|---|
Formule moléculaire |
C28H33FN4O6S |
Poids moléculaire |
572.6524 |
Nom IUPAC |
N-((8aS)-1,4-Dioxo-2-(3-(2-oxopyrrolidin-1-yl)propyl)octahydropyrrolo[1,2-a]pyrazin-7-yl)-3-fluoro-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C28H33FN4O6S/c29-21-7-4-10-24(17-21)40(37,38)33(15-16-39-23-8-2-1-3-9-23)22-18-25-28(36)31(20-27(35)32(25)19-22)14-6-13-30-12-5-11-26(30)34/h1-4,7-10,17,22,25H,5-6,11-16,18-20H2/t22?,25-/m0/s1 |
Clé InChI |
OTEHECMHSUBJCW-TUXUZCGSSA-N |
SMILES |
O=S(C1=CC=CC(F)=C1)(N(C(C2)C[C@@](N2C3=O)([H])C(N(CCCN4C(CCC4)=O)C3)=O)CCOC5=CC=CC=C5)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PF-68742; PF 68742; PF68742 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



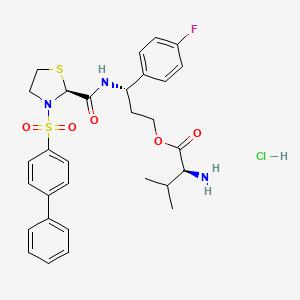
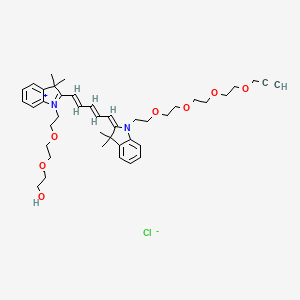
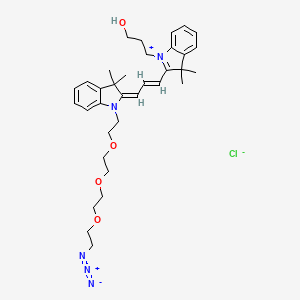
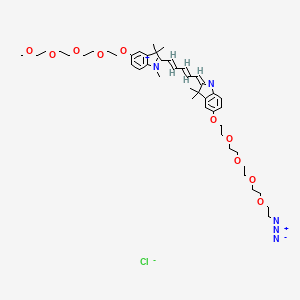
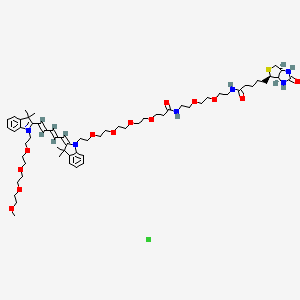
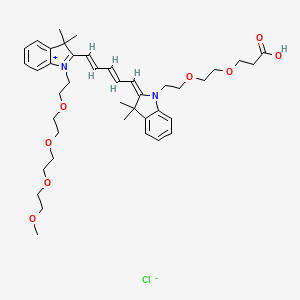
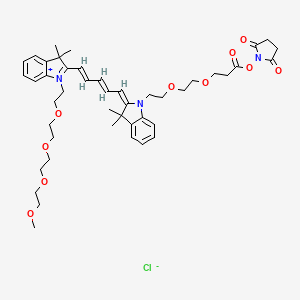
![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B1193361.png)
